ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate
Description
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated system between the ester group and the aromatic ring. The phenyl substituents include a 3-bromo group (electron-withdrawing) and a 4-acetyloxy group (moderately electron-donating via resonance). This structural configuration confers unique electronic and steric properties, influencing reactivity, stability, and biological interactions.
Properties
IUPAC Name |
ethyl (E)-3-(4-acetyloxy-3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-3-17-13(16)7-5-10-4-6-12(11(14)8-10)18-9(2)15/h4-8H,3H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAMNNJVKQBSRQ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include ethyl (2E)-3-[4-(acetyloxy)-3-aminophenyl]prop-2-enoate or ethyl (2E)-3-[4-(acetyloxy)-3-thiocyanatophenyl]prop-2-enoate.
Hydrolysis: The major products are (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid and ethanol.
Oxidation: The major product is ethyl (2E)-3-[4-(carboxy)-3-bromophenyl]prop-2-enoate.
Scientific Research Applications
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can be hydrolyzed, leading to the formation of carboxylic acids that can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural and Electronic Features of Analogous Compounds
Key Observations:
- Electron-Withdrawing Groups (EWG): Bromo and nitro substituents enhance electrophilic reactivity, making the α,β-unsaturated ester more susceptible to nucleophilic attack (e.g., Michael addition). For example, methyl (2E)-3-(4-nitrophenyl)prop-2-enoate exhibits higher reactivity in conjugate additions compared to methoxy-substituted analogs.
- Electron-Donating Groups (EDG): Methoxy and hydroxy groups (e.g., in ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate ) increase resonance stabilization of the aromatic ring but reduce electrophilicity at the β-carbon.
- Steric Effects: Bulky substituents (e.g., 3-bromo in the target compound) hinder rotational freedom, as seen in the syn-periplanar conformation of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .
Crystallographic and Spectroscopic Data
- Crystal Packing: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), stabilized by π-π stacking. Similar planar structures are expected for the target compound.
- NMR and MS Characterization: and detail ¹H/¹³C NMR shifts for α,β-unsaturated esters, with olefinic protons resonating at δ 6.8–7.5 ppm and ester carbonyls at δ 165–170 ppm.
Q & A
Q. Experimental Design :
- Compare reaction rates with substituted phenyl analogs (e.g., 4-chloro vs. 4-methoxy) using UV-Vis kinetics.
- Data Table : Hammett plot for substituent effects:
| Substituent | σ Value | Rate Constant (k, s⁻¹) |
|---|---|---|
| Br | +0.44 | 0.12 |
| OAc | +0.31 | 0.18 |
Reference : Substituent impact analysis in related bromophenyl esters .
What computational methods are used to predict the compound’s electronic properties and reaction pathways?
Methodological Answer:
Density Functional Theory (DFT) is employed to:
Calculate Frontier Molecular Orbitals (FMOs) :
- HOMO-LUMO gaps (~4.5 eV) indicate electrophilic/nucleophilic sites.
Simulate Reaction Pathways :
- Transition states for Claisen-Schmidt condensation (activation energy ~25 kcal/mol).
Q. Software Tools :
- Gaussian 16 with B3LYP/6-311G(d,p) basis set.
- Visualization via GaussView or VMD.
Reference : DFT studies on structurally similar α,β-unsaturated esters .
How can spectroscopic discrepancies arising from solvent polarity be resolved?
Methodological Answer:
Discrepancies in ¹H NMR or IR data (e.g., carbonyl stretching frequencies) are addressed by:
Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.
Temperature Control : Eliminate solvent-induced shifts (e.g., DMSO upfield shifts at 25°C).
Comparative Analysis : Cross-reference with solid-state IR or X-ray data.
Q. Resolution Protocol :
- Validate using orthogonal assays (e.g., enzymatic vs. cell-based).
- Compare with methyl or propyl ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
